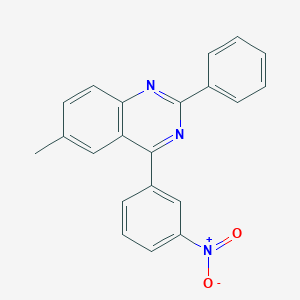![molecular formula C17H16N2O2 B5664830 2-methoxy-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5664830.png)
2-methoxy-6-[(8-quinolinylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-methoxy-6-[(8-quinolinylamino)methyl]phenol involves the condensation reaction between quinoline-8-amine and an aldehyde derivative under controlled conditions. This Schiff-base ligand formation is a crucial step, leading to the creation of coordination compounds with significant yields when reacted with transition metal ions such as FeIII, CoII, and CuII. These compounds have been characterized using techniques like single-crystal X-ray diffraction, ESI-MS, IR spectroscopy, and ligand-field spectroscopy, showcasing their complex structure and potential for catalytic applications (Nayak et al., 2010).
Molecular Structure Analysis
Molecular structures of compounds synthesized via Schiff bases reduction route, including 2-methoxy-6-[(8-quinolinylamino)methyl]phenol, reveal asymmetric units and complex hydrogen bonding patterns. These structures are stabilized through intermolecular interactions, further elucidated by orthorhombic and monoclinic crystal systems in X-ray crystallography studies (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
2-Methoxy-6-[(8-quinolinylamino)methyl]phenol demonstrates efficient catalytic activity in the oxidation of alkanes and alkenes when forming complexes, particularly with iron(III). This activity is highlighted under relatively mild conditions using dihydrogen peroxide as the terminal oxidant, indicating the ligand's role in facilitating electron transfer and oxidation processes (Nayak et al., 2010).
Physical Properties Analysis
The synthesis and characterization of related compounds, such as zinc(II) complexes derived from similar Schiff-base ligands, provide insight into the physical properties of these materials. These include their crystallographic parameters, which indicate the spatial arrangement of molecules and the nature of their intermolecular interactions, crucial for understanding the ligand's behavior in various chemical environments (Han et al., 2006).
Chemical Properties Analysis
The chemical properties of 2-methoxy-6-[(8-quinolinylamino)methyl]phenol and its derivatives can be explored through the study of their coordination compounds. These compounds exhibit diverse reactivity patterns depending on the metal ion involved, leading to various applications, from catalysis to the potential for antimicrobial activity. The ligand's ability to bind metal ions through its nitrogen and oxygen atoms makes it an interesting subject for the synthesis of metal-organic frameworks and other coordination complexes (Nayak et al., 2010).
properties
IUPAC Name |
2-methoxy-6-[(quinolin-8-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-9-3-6-13(17(15)20)11-19-14-8-2-5-12-7-4-10-18-16(12)14/h2-10,19-20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRRBRRUZKYWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B5664748.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5664756.png)



![ethyl 4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5664793.png)
![N-[2-(1,3-thiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5664799.png)
![8-(cyclopropylsulfonyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5664801.png)
![N-[rel-(3R,4S)-4-isopropyl-1-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinyl]cyclobutanecarboxamide hydrochloride](/img/structure/B5664803.png)

![1,6-dimethyl-3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyridin-2(1H)-one](/img/structure/B5664812.png)
![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5664813.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5664821.png)
![4-methoxy-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B5664824.png)